Chemical and physical properties of 3-Morpholino-4-nitropyridine 1-oxide
Chemical and physical properties of 3-Morpholino-4-nitropyridine 1-oxide
Comprehensive Technical Guide on 3-Morpholino-4-nitropyridine 1-oxide (CAS 1704064-38-9): Physicochemical Profiling, Reactivity, and Synthetic Applications
As drug discovery pivots toward increasingly complex heterocyclic scaffolds to address challenging kinase and protein-protein interaction targets, the strategic utilization of highly functionalized pyridine derivatives has become paramount. Among these, 3-Morpholino-4-nitropyridine 1-oxide stands out as a privileged, multi-functional building block.
This whitepaper provides an in-depth mechanistic and practical guide to the physicochemical properties, electronic causality, and self-validating synthetic protocols associated with this molecule, designed specifically for senior synthetic chemists and drug development professionals.
Physicochemical Topology & Quantitative Data
The utility of 3-Morpholino-4-nitropyridine 1-oxide lies in its dense functionalization. The molecule features a delicate push-pull electronic system: the strongly electron-withdrawing nitro group (-NO₂) and the N-oxide moiety create extreme electrophilicity at the C4 position, while the morpholine ring exerts a localized electron-donating resonance effect (+M).
Understanding the baseline physicochemical properties is critical for predicting its behavior in both synthetic workflows and biological systems. As a commercially available 1[1], its fundamental metrics dictate handling and purification strategies.
Table 1: Quantitative Physicochemical Profile
| Property | Value | Mechanistic Implication |
| CAS Registry Number | 1704064-38-9 | Unique identifier for procurement and literature tracking. |
| Molecular Formula | C₉H₁₁N₃O₄ | Defines stoichiometric calculations. |
| Molecular Weight | 225.20 g/mol | Ideal low-MW precursor for fragment-based drug design. |
| Topological Polar Surface Area (TPSA) | ~85.0 Ų | High polarity necessitates polar solvent systems (e.g., DMF, DMSO) for reactions. |
| Calculated LogP (cLogP) | 0.6 – 1.1 | Indicates high hydrophilicity; aqueous workups require careful phase separation. |
| Physical Appearance | Yellow/Orange Solid | The extended conjugated chromophore of the nitro-aromatic system provides visual cues during reaction monitoring. |
Electronic Causality & Reactivity Mapping
The reactivity of 3-Morpholino-4-nitropyridine 1-oxide is governed by the N-oxide activation . Pyridine itself is electron-deficient, but the introduction of the N-oxide highly polarizes the ring. The N-O bond places a partial positive charge on the pyridine nitrogen, which inductively pulls electron density from the 2 and 4 positions.
When a nitro group is placed at the 4-position, the C4 carbon becomes exceptionally electrophilic. This renders the nitro group an outstanding leaving group for Nucleophilic Aromatic Substitution (SₙAr). Concurrently, the molecule is highly susceptible to controlled reduction, allowing chemists to selectively deoxygenate the N-oxide or globally reduce the system to a 4-amino-3-morpholinopyridine derivative—a motif frequently found in2 and kinase antagonists[2].
Fig 1: Divergent reactivity pathways of 3-Morpholino-4-nitropyridine 1-oxide.
Self-Validating Synthetic Methodologies
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes built-in analytical checkpoints that confirm success before proceeding, minimizing wasted time and reagents.
Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SₙAr)
Objective: Synthesize 3-Morpholino-4-nitropyridine 1-oxide from 3-fluoro-4-nitropyridine 1-oxide. Causality: Fluorine is an optimal leaving group in SₙAr due to its extreme electronegativity, which hyper-polarizes the C-F bond and lowers the activation energy for the nucleophilic attack by morpholine.
Table 2: SₙAr Reaction Optimization Data
| Solvent | Base | Temp (°C) | Yield (%) | Purity (LC-MS) | Mechanistic Rationale |
| THF | TEA | 25 | 45% | 85% | Poor stabilization of the anionic Meisenheimer complex. |
| THF | TEA | 65 | 60% | 82% | Higher temp increases background degradation. |
| DMF | K₂CO₃ | 25 | 88% | 95% | Optimal. Polar aprotic solvent stabilizes transition state. |
Step-by-Step Procedure:
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Initiation: Dissolve 3-fluoro-4-nitropyridine 1-oxide (1.0 eq) in anhydrous DMF (0.2 M). Causality: DMF poorly solvates the morpholine nucleophile, leaving it highly reactive, while effectively stabilizing the delocalized anionic transition state.
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Reagent Addition: Add anhydrous K₂CO₃ (2.0 eq) followed by morpholine (1.2 eq). Stir at 25°C.
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Validation Check 1 (In-Process): Perform TLC (DCM:MeOH 9:1) after 2 hours. Validation: The highly polar starting material (R_f ~0.3) must be completely replaced by a slightly less polar, bright yellow spot (R_f ~0.45).
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Quench & Isolation: Pour the reaction mixture into ice-cold water (5x volume) under vigorous stirring.
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Validation Check 2 (Isolation): Filter the resulting precipitate. Validation: The formation of a distinct yellow solid visually confirms the retention of the nitro-aromatic chromophore.
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Validation Check 3 (Analytical): Analyze via ¹H-NMR (DMSO-d₆). Validation: The presence of two distinct multiplets at ~3.0 ppm and ~3.7 ppm (4H each) mathematically confirms the stoichiometric incorporation of the morpholine ring.
Fig 2: Self-validating synthetic workflow for 3-Morpholino-4-nitropyridine 1-oxide.
Protocol B: Global Deoxygenation and Reduction
Objective: Convert 3-Morpholino-4-nitropyridine 1-oxide to 4-amino-3-morpholinopyridine. Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere provides the thermodynamic driving force to simultaneously cleave the N-O bond and reduce the nitro group to a primary amine in a single, atom-economical step.
Step-by-Step Procedure:
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Preparation: Suspend 3-Morpholino-4-nitropyridine 1-oxide in Methanol (0.1 M).
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Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a strict argon atmosphere. Causality: Methanol vapors are highly flammable; argon prevents the pyrophoric palladium from igniting the solvent.
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Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at 25°C.
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Validation Check 1 (In-Process): Monitor hydrogen uptake. Validation: The reaction requires exactly 4 equivalents of H₂ (3 for the nitro group, 1 for the N-oxide). Cessation of bubbling/uptake indicates completion.
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Filtration: Filter the mixture through a pad of Celite to remove the catalyst.
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Validation Check 2 (Analytical): Perform LC-MS analysis on the filtrate. Validation: A complete mass shift from m/z 226 [M+H]⁺ to m/z 180 [M+H]⁺ definitively confirms the loss of oxygen and the addition of hydrogen, yielding the target diamine.
Translational Applications in Drug Discovery
The downstream derivatives of 3-Morpholino-4-nitropyridine 1-oxide are heavily utilized in modern pharmacophore design. The morpholine ring is a classic "privileged structure" that enhances aqueous solubility and frequently acts as a hydrogen-bond acceptor in the hinge region of kinase domains.
When the nitro group is reduced to an amine (as in Protocol B), the resulting 4-amino-3-morpholinopyridine core becomes an ideal nucleophile for coupling with electrophilic fragments. This exact synthetic logic is documented in the development of 2[2], where morpholinopyridine derivatives are leveraged to modulate tissue remodeling and chronic inflammation pathways. Furthermore, the commercial availability of this specific drastically accelerates the hit-to-lead optimization phase for medicinal chemistry teams.
References
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ChemBuyersGuide. "3-MORPHOLINO-4-NITROPYRIDINE 1-OXIDE Supplier Data." ChemBuyersGuide Database. Available at: [Link]
- World Intellectual Property Organization. "WO2019118932A1 - Inhibitors of fibroblast activation protein." Google Patents.
